N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This compound is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
Wirkmechanismus
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a selective antagonist of the AT2 receptor, which is involved in the regulation of pain perception. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide reduces the activity of pain signaling pathways in the nervous system, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior in preclinical models of neuropathic pain. In addition, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to improve sensory function in these models, indicating that it may have a beneficial effect on nerve function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in these studies. However, one limitation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.
Zukünftige Richtungen
There are several future directions for the development of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One potential direction is the evaluation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in clinical trials for the treatment of neuropathic pain. Another potential direction is the development of novel formulations of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide that may improve its ability to penetrate the blood-brain barrier and reach its target in the nervous system. Finally, further studies may be needed to elucidate the precise mechanism of action of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in the nervous system.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. In these studies, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior and improve sensory function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-8-10-14(11-9-13)18-17(20)15-6-5-7-16(12(15)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTTWZLCUQVURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.